molecular formula C9H14F5NO2 B13105558 tert-Butyl(R)-2-amino-4,4,5,5,5-pentafluoropentanoate

tert-Butyl(R)-2-amino-4,4,5,5,5-pentafluoropentanoate

Cat. No.: B13105558
M. Wt: 263.20 g/mol
InChI Key: UQFNNYKTBXYIJD-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl®-2-amino-4,4,5,5,5-pentafluoropentanoate is a synthetic organic compound characterized by the presence of a tert-butyl group, an amino group, and a pentafluoropentanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-Butyl®-2-amino-4,4,5,5,5-pentafluoropentanoate typically involves the esterification of the corresponding amino acid with tert-butanol. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents . The reaction proceeds under mild conditions, yielding the desired tert-butyl ester in good yields.

Industrial Production Methods

Industrial production of tert-butyl esters often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more scalable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl®-2-amino-4,4,5,5,5-pentafluoropentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidation can yield products such as ketones or carboxylic acids.

    Reduction: Reduction typically produces alcohols or amines.

    Substitution: Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

tert-Butyl®-2-amino-4,4,5,5,5-pentafluoropentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl®-2-amino-4,4,5,5,5-pentafluoropentanoate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . The pathways involved in its mechanism of action often include the modulation of enzyme activity and the alteration of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl®-2-amino-4,4,5,5,5-pentafluoropentanoate is unique due to its combination of a tert-butyl group, an amino group, and a pentafluoropentanoate moiety. This unique structure imparts specific chemical properties that make it valuable in various applications, particularly in the synthesis of complex molecules and the study of enzyme mechanisms.

Properties

Molecular Formula

C9H14F5NO2

Molecular Weight

263.20 g/mol

IUPAC Name

tert-butyl (2R)-2-amino-4,4,5,5,5-pentafluoropentanoate

InChI

InChI=1S/C9H14F5NO2/c1-7(2,3)17-6(16)5(15)4-8(10,11)9(12,13)14/h5H,4,15H2,1-3H3/t5-/m1/s1

InChI Key

UQFNNYKTBXYIJD-RXMQYKEDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC(C(F)(F)F)(F)F)N

Canonical SMILES

CC(C)(C)OC(=O)C(CC(C(F)(F)F)(F)F)N

Origin of Product

United States

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